![molecular formula C11H15ClN2O2 B1450512 3-(4-氨基丁基)苯并[d]恶唑-2(3H)-酮盐酸盐 CAS No. 1864064-59-4](/img/structure/B1450512.png)
3-(4-氨基丁基)苯并[d]恶唑-2(3H)-酮盐酸盐
描述
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has been identified as a potent and selective small-molecule inhibitor of chromodomain protein CDYL .
Synthesis Analysis
The synthesis of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride and its analogs has been reported in the literature . A structure-guided approach was used to develop and characterize these compounds. The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations . This facilitated the subsequent virtual screening of tens of hits from a chemical library .
Molecular Structure Analysis
The molecular structure of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride has been analyzed in several studies . The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations .
Chemical Reactions Analysis
The chemical reactions involving 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride have been studied in the context of its role as an inhibitor of chromodomain protein CDYL . The compound has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .
科学研究应用
抗炎药
苯并恶唑衍生物,包括 3-(4-氨基丁基)苯并[d]恶唑-2(3H)-酮盐酸盐,已被研究用于其作为抗炎药的潜力。 这些化合物在体外研究中显示出功效,例如膜稳定和蛋白酶抑制方法,这表明其具有抗炎活性 。 分子对接研究表明,这些化合物可以有效地与前列腺素 H2 合成酶等蛋白质结合,而前列腺素 H2 合成酶参与炎症过程 .
抗肿瘤活性
研究表明,苯并恶唑衍生物可能具有抗肿瘤特性。 苯并恶唑与核碱基的结构相似性使其能够与生物受体相互作用,可能干扰癌细胞的增殖 .
降血糖药
一些苯并恶唑衍生物已被探索其降血糖作用,这可能有利于糖尿病的治疗。 这些化合物可能通过与葡萄糖代谢相关的生物途径相互作用来影响血糖水平 .
抗病毒应用
苯并恶唑骨架也被研究用于其抗病毒能力。 这些化合物有可能抑制病毒的复制,为抗病毒药物开发提供了新的途径 .
抗菌特性
由于其与各种生物系统相互作用的能力,苯并恶唑衍生物,包括 3-(4-氨基丁基)苯并[d]恶唑-2(3H)-酮盐酸盐,正在被研究其抗菌特性。 它们可以作为开发新型抗生素的基础 .
除草剂用途
苯并恶唑衍生物的多功能性扩展到农业应用,在那里它们被认为用作除草剂。 它们的行动方式可能涉及破坏不需要的植物的生长 .
H2 受体拮抗剂
苯并恶唑衍生物已被确定为潜在的H2 受体拮抗剂,用于减少胃酸产生。 这种应用可能导致针对消化性溃疡等疾病的新疗法 .
抗惊厥药
人们对苯并恶唑衍生物作为抗惊厥药的潜在用途感兴趣。 这些化合物可能会调节大脑中的神经递质活性,这可能有助于控制癫痫发作 .
作用机制
The mechanism of action of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with chromodomain protein CDYL . The compound acts as a potent and selective small-molecule inhibitor of CDYL, a histone methyllysine reader protein . It has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .
属性
IUPAC Name |
3-(4-aminobutyl)-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKYDKURGOUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864064-59-4 | |
| Record name | 3-(4-aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



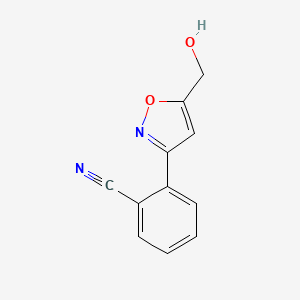
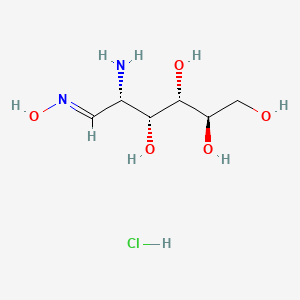
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)



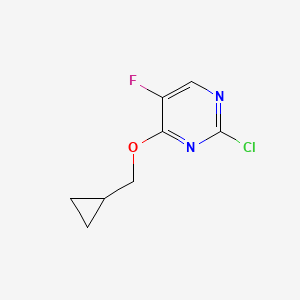
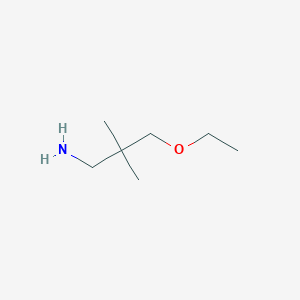
![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)
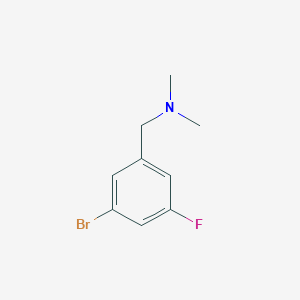
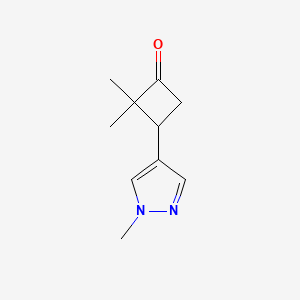

![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)